molecular formula C7H11N3O2 B1373737 tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione CAS No. 1256642-92-8

tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

Cat. No.: B1373737
CAS No.: 1256642-92-8
M. Wt: 169.18 g/mol
InChI Key: DPVSPOJGBBOZGB-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused bicyclic structure, which includes a pyrazine ring and a pyrazolidine ring. The unique structural properties of this compound make it a valuable scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione typically involves multi-step procedures. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloroacetone with 2,4-dinitrophenylhydrazine and sarcosine ethyl ester can lead to the formation of the desired compound . Another approach involves the use of N-benzylethanolamine as a starting material, which undergoes a series of reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .

Biological Activity

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C7_7H11_{11}N3_3O2_2
  • CAS Number : 1256642-92-8
  • Synonyms : this compound

The compound features a unique bicyclic structure that contributes to its interaction with biological targets. Its molecular configuration allows for various substitutions that can enhance its biological efficacy.

1. Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to this compound. Notably, derivatives have shown activity against viruses such as Hepatitis C (HCV) and Dengue virus (DENV). For instance:

  • Compound 36 , a derivative featuring the pyrazine scaffold, exhibited an EC50_{50} of 1.6 μM against HCV genotype 1b and demonstrated a high genetic barrier to resistance .
CompoundTarget VirusEC50_{50} (μM)Selectivity Index
36HCV 1b1.6High
-DENV2.57Moderate

2. Nephroprotective Effects

A study evaluated the nephroprotective properties of a pyridazinone derivative with a tetrahydroimidazo[1,2-a]pyrazine scaffold in a rat model of hypertension-induced renal injury. The results indicated that oral administration significantly reduced blood pressure and proteinuria while protecting podocyte integrity .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • TRPC5 Inhibition : The compound acts as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel, which plays a role in calcium signaling and is implicated in renal pathologies .

Case Study: TRPC5 Inhibition

In vitro assays using HEK-293 cells expressing TRPC5 demonstrated that tetrahydro derivatives could effectively inhibit calcium mobilization. The most promising compound showed comparable affinity to established TRPC5 inhibitors while maintaining favorable pharmacokinetic properties .

Cytotoxicity Assessment

Cytotoxicity assays conducted alongside antiviral evaluations indicated that the tested compounds had acceptable safety profiles at therapeutic concentrations. This dual evaluation is crucial for establishing the viability of these compounds as potential therapeutics.

Properties

IUPAC Name

3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVSPOJGBBOZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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